6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine
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Overview
Description
6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, a piperidin-1-ylcarbonyl group at the 3rd position, and a 3-(methylthio)phenyl group attached to the nitrogen atom. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidin-1-ylcarbonyl Group: This step can be achieved through an amide coupling reaction using piperidine and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Introduction of the 3-(methylthio)phenyl Group: This can be done through a nucleophilic aromatic substitution reaction where the quinoline derivative reacts with 3-(methylthio)aniline under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the piperidin-1-ylcarbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted quinoline derivatives
Scientific Research Applications
6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.
Biological Studies: It can be used to study the interaction of quinoline derivatives with various biological targets, including enzymes and receptors.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The fluorine atom and the quinoline core are crucial for binding to the active sites of enzymes or receptors. The piperidin-1-ylcarbonyl group enhances the compound’s ability to penetrate cell membranes, while the 3-(methylthio)phenyl group can interact with hydrophobic pockets in the target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline derivatives: These compounds share the quinoline core with a fluorine atom at the 6th position but may have different substituents at other positions.
N-phenylquinoline derivatives: These compounds have a phenyl group attached to the nitrogen atom of the quinoline ring.
Piperidinylquinoline derivatives: These compounds have a piperidinyl group attached to the quinoline ring.
Uniqueness
6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine is unique due to the specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the piperidin-1-ylcarbonyl group improves its pharmacokinetic properties. The 3-(methylthio)phenyl group provides additional hydrophobic interactions, making it a versatile compound for various applications in medicinal chemistry and biological research.
Biological Activity
Chemical Structure and Properties
The compound can be described by its molecular formula, which is critical for understanding its interactions within biological systems. The structure consists of a quinoline core substituted with a fluorine atom, a methylthio group, and a piperidine moiety. The presence of these functional groups is believed to play a significant role in its biological activity.
Molecular Structure
Component | Description |
---|---|
Fluoro Group | Enhances lipophilicity and binding affinity. |
Methylthio Group | May contribute to metabolic stability and selectivity. |
Piperidine Ring | Often associated with neuroactive properties. |
Antitumor Activity
Recent studies have indicated that compounds similar to 6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine exhibit significant antitumor activity. For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Antitumor Activity
A study evaluated the cytotoxic effects of this class of compounds against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Results demonstrated that the compound exhibited IC50 values in the low micromolar range, indicating potent antitumor effects.
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. Similar quinoline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In an experimental setup, the compound was tested against:
- Staphylococcus aureus
- Escherichia coli
The results indicated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Effects
Inflammation-related pathways are crucial targets for many therapeutic agents. Compounds within this chemical class have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
The anti-inflammatory activity is thought to be mediated through:
- Inhibition of NF-kB signaling
- Reduction of TNF-alpha and IL-6 levels
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications in the structure can significantly influence efficacy and selectivity.
Key Findings in SAR Studies
- Fluorine Substitution : Enhances binding affinity to target proteins.
- Methylthio Group : Increases metabolic stability.
- Piperidine Moiety : Contributes to neuroactive properties.
Properties
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-28-17-7-5-6-16(13-17)25-21-18-12-15(23)8-9-20(18)24-14-19(21)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYNTCDSHJTNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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